3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It has been prepared and its crystal structure has been determined by single crystal X-ray diffraction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones and 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones were synthesized using the bioisostere concept . They were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Molecular Structure Analysis
The crystal structure of a similar compound, 2-butylamino-3-(4-fluorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, has been determined by single crystal X-ray diffraction . The X-ray diffraction analysis reveals that all ring atoms in the benzo[4,5]furo[3,2-d]pyrimidinone moieties are almost coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters was used .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-butylamino-3-(4-fluorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, have been reported . The crystal is tetragonal, the P -42 (1) c space group with a = 11.0922 (6) Å, b = 11.0922 (6) Å, c = 28.6271 (15) Å, V = 3522.2 (3) Å 3, Z = 8, d x = 1.325 g/cm 3, F (000) = 1472, μ = 0.095 mm −1, Mo K α radiation (λ = 0.71073), R = 0.0505, wR = 0.1090 for 2433 observed reflections with I > 2σ (I) .Scientific Research Applications
Synthesis and Characterization
- Benzofuro[3,2-d]pyrimidine derivatives, including compounds related to "3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione," are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. These compounds are characterized by different spectroscopic techniques, confirming their structural integrity (Wang et al., 2019).
Biological Activity
- While specific data on "this compound" is not provided, related benzofuro[3,2-d]pyrimidines show potential biological activities. For instance, compounds synthesized from pyrido[1,2-a]pyrimidine-2,4(3H)-diones exhibit significant urease inhibition activity, suggesting potential applications in medicinal chemistry (Rauf et al., 2010).
Material Science Applications
- Derivatives of benzofuro[3,2-d]pyrimidines, such as those containing fluorophenyl groups, have been explored in the context of organic light-emitting diode (OLED) applications. These compounds exhibit promising photophysical properties that could be leveraged in the development of OLED materials (Luo et al., 2015).
Herbicidal Activity
- Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated for their herbicidal activity, demonstrating the potential for agricultural applications. Some compounds exhibit potent inhibitory effects on protoporphyrinogen oxidase, an enzyme involved in chlorophyll synthesis, suggesting their use as herbicides (Wang et al., 2017).
Antiviral Activity
- The design and synthesis of nucleoside analogs based on the pyrimidine scaffold, including modifications with fluorine atoms, have shown potent inhibitory activity against hepatitis C virus replication. These findings highlight the potential of such compounds in the development of antiviral drugs (Clark et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have shown to inhibit the activity of cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase, thereby inhibiting cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFXRHEXJMYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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